EPA Hazardous Air Pollutant Delisting: 2-BEB vs. Glycol Ethers and Phthalates Remaining on the HAP List
2-Butoxyethyl benzoate is undergoing active delisting from the glycol ethers category of the Clean Air Act HAP list, a regulatory action based on EPA's determination that 'emissions, ambient concentrations, bioaccumulation, or deposition of 2-BEB may not reasonably be anticipated to cause adverse human health or environmental effects' [1]. In contrast, dibutyl phthalate (DBP), a traditional plasticizer that 2-BEB is positioned to replace, remains on the HAP list and is classified as a reproductive toxicant (EU Category 1B, H360) [2][3]. Additionally, while EGBE was individually delisted in 2004, the glycol ethers category as a whole still contains listed compounds, making 2-BEB one of the very few glycol ether-esters to achieve this regulatory distinction [4]. The EPA risk assessment used a maximum production volume scenario of 275,000 kg/year and found that all non-cancer hazard quotients (HQ) for inhalation, oral, and dermal exposure routes were 'well below 1' [5].
| Evidence Dimension | Clean Air Act Hazardous Air Pollutant (HAP) regulatory status |
|---|---|
| Target Compound Data | 2-BEB: Proposed for delisting from HAP list (December 2025); all HQ << 1 at 275,000 kg/yr max production scenario |
| Comparator Or Baseline | Dibutyl Phthalate (DBP): Currently listed as HAP under CAA; classified as Reproductive Toxicant Category 1B. EGBE: Delisted as individual compound (2004) but glycol ethers category retains other listed HAPs. |
| Quantified Difference | 2-BEB: Regulatory delisting initiated (proposed rule stage). DBP: Remains on HAP list. 2-BEB achieved HQ values well below 1 at maximum production volume for all exposure routes. |
| Conditions | EPA Clean Air Act Section 112(b) HAP list; EPA EFAST exposure model; Dow Chemical petition submitted September 30, 2019; EPA completeness determination November 24, 2021; proposed rule published December 22, 2025 |
Why This Matters
Procurement of an HAP-listed compound imposes emission reporting, permitting, and compliance costs under the Clean Air Act that are eliminated or reduced when selecting 2-BEB—a direct operational and financial differentiator for formulators in regulated markets.
- [1] U.S. EPA. Petition To Delist Hazardous Air Pollutant: 2-Butoxyethyl Benzoate (2-BEB). Federal Register, Vol. 90, No. 243, pp. 59767–59783, December 22, 2025. View Source
- [2] 40 CFR Table 1 — Organic Hazardous Air Pollutants. Dibutylphthalate (84-74-2) confirmed as listed HAP. View Source
- [3] EU Harmonised Classification & Labelling. Dibutyl Phthalate: Repr. 1B, H360. View Source
- [4] Federal Register, Vol. 69, No. 228, November 29, 2004. Delisting of Ethylene Glycol Monobutyl Ether (EGBE) from HAP list. View Source
- [5] Jiangsu Chemical Network. EPA Proposed Delisting of 2-BEB: HQ values << 1 at 275,000 kg/yr production scale. December 25, 2025. View Source
